4,6-Dichloroisatin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4,6-dichloro-1H-indole-2,3-dione implique généralement la chloration de dérivés de l'indole. Une méthode courante est la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec la cyclohexanone en présence d'un catalyseur acide . Les conditions de réaction comprennent souvent un reflux dans l'acide méthanesulfonique (MsOH) sous méthanol (MeOH) pour obtenir le dérivé d'indole souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de la 4,6-dichloro-1H-indole-2,3-dione ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement des conditions de réaction similaires à celles des méthodes de laboratoire, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La 4,6-dichloro-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure cyclique de l'indole.

Substitution : Les atomes d'halogène du composé peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4) et des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4). Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés de l'indole chloré, tandis que les réactions de substitution peuvent produire une large gamme d'indoles fonctionnalisés.

Applications de recherche scientifique

La 4,6-dichloro-1H-indole-2,3-dione a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour synthétiser des dérivés de l'indole plus complexes.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de la 4,6-dichloro-1H-indole-2,3-dione implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. La structure cyclique de l'indole lui permet de se lier avec une forte affinité à de multiples récepteurs, influençant ainsi divers processus biologiques . Les voies et les cibles exactes dépendent du dérivé spécifique et de son application.

Applications De Recherche Scientifique

4,6-dichloro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4,6-dichloro-1H-indole-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Composés similaires

- 5,7-Dichloroisatine

- 5-Nitroisatine

- 5,7-Dibromo-isatine

- 5-Bromo-isatine

Unicité

La 4,6-dichloro-1H-indole-2,3-dione est unique en raison de son motif de chloration spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres dérivés de l'indole . Cette unicité la rend précieuse pour des applications spécifiques dans la recherche et l'industrie.

Activité Biologique

4,6-Dichloroisatin is a derivative of isatin, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent studies.

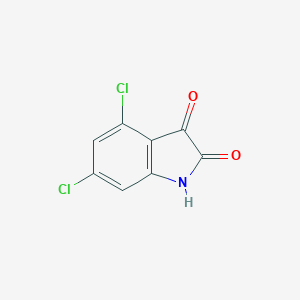

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 229.03 g/mol

The presence of chlorine atoms at the 4 and 6 positions significantly influences its reactivity and biological properties compared to other isatin derivatives.

Anticancer Activity

Recent studies indicate that this compound exhibits notable anticancer properties. Its efficacy has been evaluated against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- K562 (human leukemia)

- HepG2 (human hepatoma)

- HT-29 (human colon cancer)

- IC Values : The inhibitory concentration values for this compound are summarized in Table 1:

| Cell Line | IC (µM) |

|---|---|

| K562 | 1.75 |

| HepG2 | 3.20 |

| HT-29 | 4.17 |

These results indicate that this compound has a strong cytotoxic effect on these cancer cells, with lower toxicity towards normal cells.

- Mechanism of Action :

- The compound induces apoptosis in K562 cells, characterized by morphological changes such as cell shrinkage and membrane blebbing.

- It decreases the levels of anti-apoptotic proteins like Bcl-2 and promotes DNA fragmentation, suggesting a robust apoptotic pathway activation.

Case Studies

A study conducted by Nagarsenkar et al. demonstrated that treatment with this compound leads to a time-dependent increase in apoptosis among K562 cells, with significant effects observed at higher concentrations (10 µM) over extended periods (up to 48 hours) .

Antimicrobial Activity

This compound also shows promising antimicrobial properties against various bacterial strains:

-

Bacterial Strains Tested :

- Gram-positive : Staphylococcus aureus

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

-

Antimicrobial Efficacy :

- The compound displayed significant antibacterial activity when compared to standard antibiotics like sulfamethoxazole and trimethoprim.

- Minimum inhibitory concentration (MIC) values were determined through standard disc diffusion methods.

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other potential therapeutic effects:

Propriétés

IUPAC Name |

4,6-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCVHJCZBIYRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291058 | |

| Record name | 4,6-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-15-4 | |

| Record name | 4,6-Dichloro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18711-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.